molecular formula C13H24N2O B13504160 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane

3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane

Katalognummer: B13504160
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: BUCJBQKPPPGUTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a morpholine moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic structure from acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It can be used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity. This interaction can influence various biological pathways, making it a valuable tool in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tropane: Shares the 8-azabicyclo[3.2.1]octane scaffold but lacks the morpholine moiety.

    Cocaine: A well-known tropane alkaloid with significant biological activity.

    Scopolamine: Another tropane alkaloid used for its anticholinergic properties.

Uniqueness

3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the morpholine moiety, which can enhance its solubility and interaction with biological targets. This structural feature distinguishes it from other tropane alkaloids and can lead to different pharmacological profiles .

Eigenschaften

Molekularformel

C13H24N2O

Molekulargewicht

224.34 g/mol

IUPAC-Name

4-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]morpholine

InChI

InChI=1S/C13H24N2O/c1-2-13-10-11(9-12(1)14-13)3-4-15-5-7-16-8-6-15/h11-14H,1-10H2

InChI-Schlüssel

BUCJBQKPPPGUTM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC1N2)CCN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.